.beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-(1-methylethyl)-4-O-(phenylmethyl)- .beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-(1-methylethyl)-4-O-(phenylmethyl)- Tris, also known as THAM or Tris(hydroxymethyl)aminomethane, is classified as a 1, 2-aminoalcohol. 1, 2-aminoalcohols are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Tris is considered a soluble (in water), relatively neutral compound. Tromethamine is a member of the pyrrolo-pyrrole group of non-steroidal anti-inflammatory drugs (NSAID) with analgesic, anti-inflammatory, and anti-pyretic properties. Tromethamine inhibits both isoforms of cyclooxygenases (COX1 and COX2), thereby blocking the conversion of arachidonic acid to pro-inflammatory pro-prostaglandins. When inhibiting COX2, tromethamine may be effective in relieving pain and inflammation; when inhibiting COX1, this agent may produce unacceptable gastrointestinal side effects.
Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9; pKa = 8.3 at 20 ℃; pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris.
An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals; as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed; Martindale, The Extra Pharmacopoeia, 30th ed, p1424)
Brand Name: Vulcanchem
CAS No.: 136760-04-8
VCID: VC0155058
InChI: InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
SMILES: C(C(CO)(CO)N)O
Molecular Formula: C4H11NO3
Molecular Weight: 121.14 g/mol

.beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-(1-methylethyl)-4-O-(phenylmethyl)-

CAS No.: 136760-04-8

Main Products

VCID: VC0155058

Molecular Formula: C4H11NO3

Molecular Weight: 121.14 g/mol

.beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-(1-methylethyl)-4-O-(phenylmethyl)- - 136760-04-8

CAS No. 136760-04-8
Product Name .beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-(1-methylethyl)-4-O-(phenylmethyl)-
Molecular Formula C4H11NO3
Molecular Weight 121.14 g/mol
IUPAC Name 2-amino-2-(hydroxymethyl)propane-1,3-diol
Standard InChI InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
Standard InChIKey LENZDBCJOHFCAS-UHFFFAOYSA-N
SMILES C(C(CO)(CO)N)O
Canonical SMILES C(C(CO)(CO)N)O
Boiling Point 219-220 °C at 10 mm Hg
Colorform Crystalline mass
WHITE, CRYSTALLINE POWDER
Melting Point 171-172 °C
Physical Description Liquid
Description Tris, also known as THAM or Tris(hydroxymethyl)aminomethane, is classified as a 1, 2-aminoalcohol. 1, 2-aminoalcohols are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Tris is considered a soluble (in water), relatively neutral compound. Tromethamine is a member of the pyrrolo-pyrrole group of non-steroidal anti-inflammatory drugs (NSAID) with analgesic, anti-inflammatory, and anti-pyretic properties. Tromethamine inhibits both isoforms of cyclooxygenases (COX1 and COX2), thereby blocking the conversion of arachidonic acid to pro-inflammatory pro-prostaglandins. When inhibiting COX2, tromethamine may be effective in relieving pain and inflammation; when inhibiting COX1, this agent may produce unacceptable gastrointestinal side effects.
Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9; pKa = 8.3 at 20 ℃; pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris.
An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals; as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed; Martindale, The Extra Pharmacopoeia, 30th ed, p1424)
Shelf Life Stable in light and ai
Solubility 79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride
In water, 5.50X10+5 mg/L at 25 °C
Synonyms Tri(hydroxymethyl)aminomethane
Tris Buffer
Tris(hydroxymethyl)aminomethane
Tris-Magnesium(II)-Potassium Chloride Buffer
Tris-Mg(II)-KCl Buffer
Trisamine
Trizma
Trometamol
Tromethamine
Vapor Pressure 2.2X10-5 mm Hg at 25 °C (est)
PubChem Compound 6503
Last Modified Nov 11 2021
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